molecular formula C24H26N4O4 B2606409 5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one CAS No. 942004-64-0

5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one

Cat. No. B2606409
CAS RN: 942004-64-0
M. Wt: 434.496
InChI Key: YHYUQODMRQKJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Potential

  • Analgesic and Anti-Inflammatory Agents : This compound has been studied for its potential as an analgesic and anti-inflammatory agent. For example, a study synthesized derivatives of this compound and evaluated their analgesic and anti-inflammatory activities. One such derivative showed promising results as an analgesic and anti-inflammatory agent, with more potent analgesic activity than acetylsalicyclic acid and comparable anti-inflammatory activity to indometacin, without any gastric ulcerogenic effect (Gökçe et al., 2005).

5-HT1A Receptor Affinity and Fluorescence Properties

  • 5-HT1A Receptor Ligands with Fluorescent Properties : A series of derivatives were synthesized for their affinity towards the 5-HT1A receptor and their fluorescence properties. These compounds showed high to moderate 5-HT1A receptor affinity and good fluorescence properties, making them potentially useful for visualizing 5-HT1A receptors in cells (Lacivita et al., 2009).

HIV-1 Reverse Transcriptase Inhibition

  • HIV-1 Reverse Transcriptase Inhibitors : Analogues of this compound were synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase. Some analogues showed significantly higher potency than the lead molecule, indicating potential for clinical evaluation in the treatment of HIV-1 (Romero et al., 1994).

Antimicrobial Activities

  • Antimicrobial Activities : Novel derivatives of this compound were synthesized and screened for antimicrobial activities. Some of these compounds displayed good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

β-1,3-Glucan Synthase Inhibition

  • β-1,3-Glucan Synthase Inhibitors : Research into the structure-activity relationship of derivatives of this compound led to the identification of a β-1,3-glucan synthase inhibitor. This inhibitor showed significant efficacy in an in vivo mouse model of Candida glabrata infection, highlighting its potential in treating fungal infections (Ting et al., 2011).

properties

IUPAC Name

5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-17-6-4-5-7-20(17)28-22(29)16-21(32-3)23(25-28)24(30)27-14-12-26(13-15-27)18-8-10-19(31-2)11-9-18/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYUQODMRQKJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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